7-Methyl-6-azaspiro[3.5]nonane
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Overview
Description
7-Methyl-6-azaspiro[3.5]nonane: is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-azaspiro[3.5]nonane typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: A Wittig reaction is performed to prepare N-Boc-4-methylenepiperidine.
Cyclization: The intermediate undergoes [2+2] cyclization using trichloroacetyl chloride catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product, this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Sodium borohydride is used for reducing the azaspiro ketone intermediate.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles .
Scientific Research Applications
7-Methyl-6-azaspiro[3.5]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-6-azaspiro[3.5]nonane involves the inhibition of specific enzymes. For instance, it inhibits FAAH, leading to increased levels of endocannabinoids, which play a role in pain and inflammation regulation . Additionally, it may inhibit COX-2, reducing inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is structurally similar but contains an oxygen atom in place of a carbon atom.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and oxygen atom.
Uniqueness
7-Methyl-6-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to inhibit FAAH with high potency distinguishes it from other spirocyclic compounds .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
7-methyl-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17N/c1-8-3-6-9(7-10-8)4-2-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
PQKUJITUKSMHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC2)CN1 |
Origin of Product |
United States |
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